molecular formula C15H22O5 B193788 9-epi-Artemisinin CAS No. 113472-97-2

9-epi-Artemisinin

Cat. No. B193788
M. Wt: 282.33 g/mol
InChI Key: BLUAFEHZUWYNDE-DWIPZSBTSA-N
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Description

9-epi-Artemisinin is a natural product found in Artemisia carvifolia and Artemisia apiacea . It has a molecular formula of C15H22O5 and a molecular weight of 282.33 g/mol .


Synthesis Analysis

9-epi-Artemisinin occurs as a minor by-product when artemisinin is obtained from natural or semi-synthetic sources . The preparation of β-artemether from artemisinin by reduction with sodium borohydride proceeds normally even when the 9-epimer is present .


Molecular Structure Analysis

The IUPAC name for 9-epi-Artemisinin is (1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one . The InChI and SMILES strings provide a detailed description of the molecule’s structure .


Chemical Reactions Analysis

The 9-epimer undergoes rearrangement to peroxy acetals . The results are ascribed to the different stabilities of the corresponding dihydro-intermediates due to steric hindrance as suggested by quantum mechanical calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-epi-Artemisinin can be inferred from its molecular structure. It has a molecular formula of C15H22O5 and a molecular weight of 282.33 g/mol .

Scientific Research Applications

Analytical Method Development

Suberu et al. (2013) developed a high-pressure liquid chromatography (HPLC) tandem mass spectrometry method for determining various compounds including 9-epi-artemisinin in Artemisia annua extracts. This method is notable for its rapidity, robustness, and high throughput capability, making it a valuable tool in the analysis of 9-epi-artemisinin in crude extracts (Suberu et al., 2013).

Circular Dichroism Studies

Marconi et al. (2004) conducted circular dichroism (CD) studies on artemisinin and its C(7) epimer, 9-epi-artemisinin. Their research, which included studying these compounds in the presence of β-cyclodextrin, provided insights into the molecular recognition and biological activities of the isomers, contributing to the understanding of their pharmacological properties (Marconi et al., 2004).

Phytochemical Analysis

Czechowski et al. (2018) performed a comprehensive phytochemical analysis of Artemisia annua, which included the identification of 9-epi-artemisinin among other compounds. This research contributes to understanding the chemical diversity in A. annua and its implications in medicinal uses (Czechowski et al., 2018).

Biosynthesis Study

Zhu et al. (2014) investigated the biosynthesis of artemisinin and its analogs, including 9-epi-artemisinin, in Artemisia annua. Their research focused on the effect of dihydroartemisinic acid on gene expression, elucidating the enzyme-mediated biosynthesis processes (Zhu et al., 2014).

Nanoparticle Fabrication

Kakran et al. (2010) utilized evaporative precipitation of nanosuspension (EPN) to fabricate nanoparticles of artemisinin, which potentially includes 9-epi-artemisinin. This method aimed to enhance the dissolution rate of poorly water-soluble drugs like artemisinin, indicating potential applications in drug delivery systems (Kakran et al., 2010).

Antimalarial and Antileishmanial Activities

Avery et al. (2003) explored the antimalarial and antileishmanial activities of C-9-modified artemisinin analogs, including 9-epi-artemisinin. Their work contributes significantly to the development of potential drug candidates for treating diseases like malaria and leishmaniasis (Avery et al., 2003).

Artemisinin Resistance Research

Noedl et al. (2008) provided evidence of artemisinin-resistant malaria, highlighting the importance of understanding the pharmacological actions of artemisinin derivatives, including 9-epi-artemisinin, in the context of emerging drug resistance (Noedl et al., 2008).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The emergence of resistance to artemisinin and its derivatives in Africa, including its epidemiology, transmission dynamics, and mechanisms, is a current area of research . There is an urgent need to better appreciate the extent of the problem and its consequences for the treatment and control of malaria .

properties

IUPAC Name

(1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUAFEHZUWYNDE-DWIPZSBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356309
Record name 9-epi-Artemisinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-epi-Artemisinin

CAS RN

113472-97-2
Record name 9-Epiartemisinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113472972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-epi-Artemisinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-EPIARTEMISININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0474Z7MDH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
D Kweku Anokwah, P Furet, R Denay… - Helvetica Chimica …, 2022 - Wiley Online Library
… of a diastereomeric intermediate as precursor of 9-epi-artemisinin. as well as plant-derived 4 were expected or found to contain higher amounts of 9-epi-artemisinin (3e) which is …
Number of citations: 0 onlinelibrary.wiley.com
J Suberu, L Song, S Slade, N Sullivan, G Barker… - … of Pharmaceutical and …, 2013 - Elsevier
… Transitions used for the MS/MS analysis of artemisinin and 9-epi-artemisinin were 283 → 219 + … the detection of 9-epi-artemisinin in plant extract. The presence of 9-epi-artemisinin and …
Number of citations: 48 www.sciencedirect.com
N Acton, JM Karle, RE Miller - Journal of medicinal chemistry, 1993 - ACS Publications
… in 1987 when one of us (NA) reported the synthesis and biological activities of 9-epi-artemisinin, 18, 9-bromoartemisinin, 19, and isoartemisitene, 20.11 Compounds 19 and 20 were …
Number of citations: 51 pubs.acs.org
N Acton, DL Klayman - Planta medica, 1987 - thieme-connect.com
… which we assign the structure 4, 9-epi-artemisinin. Repetition of the experiment without added … 9Epi-artemisinin was separated from artemisinin by using an Ito multilayer coil separator-…
Number of citations: 29 www.thieme-connect.com
JO Suberu, AP Gorka, L Jacobs, PD Roepe, N Sullivan… - PloS one, 2013 - journals.plos.org
… of these in vitro tests and of isobologram analyses of combination effects showed mild to strong antagonistic interactions between artemisinin and the compounds (9-epi-artemisinin and …
Number of citations: 96 journals.plos.org
RW Stringham, M Pennell, W Cabri, G Carzana… - … of Chromatography A, 2011 - Elsevier
… The middle chromatogram shows that added 9-epi-artemisinin increases the second eluting impurity. In the bottom chromatogram added artemisitene coelutes with the first impurity peak…
Number of citations: 17 www.sciencedirect.com
S Lee, S Oh - Tetrahedron letters, 2002 - Elsevier
… The stereochemistry of 9-epi-intermediate 15 synthesized in this reaction was determined by 1 H and 13 C NMR of 9-epi-artemisinin series as reported by Bégué et al.17., 17.(a), 17.(b) …
Number of citations: 23 www.sciencedirect.com
S Oh, IH Jeong, CM Ahn, WS Shin, S Lee - Bioorganic & medicinal …, 2004 - Elsevier
… The stereochemistry of 9-epi-intermediate (11) synthesized in this reaction was determined by 1 H and 13 C NMR of 9-epi-artemisinin series as reported by Bégué et al. and comparison …
Number of citations: 60 www.sciencedirect.com
T Allmendinger, P Furet, R Denay, D Kotoni… - Helvetica Chimica …, 2022 - oak.novartis.com
… 9-Epi-Artemisinin is established as component of Artemisinin from either natural or semisynthetic sources. As a potential by-product, its fate during the preparation of Artemether was …
Number of citations: 2 oak.novartis.com
RW Stringham, DS Teager - Organic Process Research & …, 2012 - ACS Publications
… Semisynthetic 1 containing 0.7% 9-epi-artemisinin was subjected to the described process, resulting in artemether of comparable yield and purity to material derived from natural 1. …
Number of citations: 15 pubs.acs.org

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